Nirogacestat - 865773-15-5

Nirogacestat

Catalog Number: EVT-278938
CAS Number: 865773-15-5
Molecular Formula: C27H41F2N5O
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nirogacestat is a member of the class of imidazoles that is 1H-imidazole substituted by a 1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl group at position 1 and a {N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-L-norvalyl}amino group at position 4. It is a gamma-secretase inhibitor whose hydrobromide salt is indicated for adult patients with progressing desmoid tumours who require systemic treatment. It has a role as an antineoplastic agent and a gamma-secretase modulator. It is a member of tetralins, an organofluorine compound, a secondary carboxamide, a secondary amino compound and a member of imidazoles. It is a conjugate base of a nirogacestat(2+).
Nirogacestat is a small-molecule gamma-secretase inhibitor that was investigated as a potential treatment for desmoid tumors. Desmoid tumors are typically characterized by aberrant activation in Notch signaling. Interaction between the notch receptors and their ligands activates proteolytic cleavage by gamma-secretase; therefore, the inhibition of gamma-secretase can potentially inhibit Notch signaling and thus impede the growth of desmoid tumors. Nirogacestat was approved under the brand name OGSIVEO on November 27, 2023, by the FDA for the treatment of adult patients with progressing desmoid tumors who require systemic treatment. It was previously granted breakthrough therapy, fast track, and orphan drug designations for the treatment of desmoid tumors, and the final approval was based on positive results obtained in the Phase 3 DeFi trial, where a confirmed objective response rate was observed to be 41% compared to 8% with the placebo.
Nirogacestat is a selective gamma secretase (GS) inhibitor with antitumor activity. Upon administration, nirogacestat targets and binds to GS, thereby blocking the proteolytic activation of Notch receptors. This inhibits the Notch signaling pathway and results in the induction of apoptosis in tumor cells that overexpress Notch. The integral membrane protein GS is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, such as Notch receptors, at residues within their transmembrane domains. Overexpression of the Notch signaling pathway has been correlated with increased tumor cell growth and survival.
Synthesis Analysis

The synthesis of nirogacestat involves several complex chemical reactions aimed at constructing its intricate molecular framework. According to recent patents, the synthesis process includes multiple steps that ensure the formation of the desired compound while maintaining high purity levels.

Key methods outlined in the patent include:

  • Reagents and Conditions: Specific reagents are employed to facilitate the reactions, with conditions such as temperature and solvent choice being critical for achieving optimal yields.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often utilized to analyze and purify the synthesized compounds, ensuring that impurities are minimized before clinical use .
Molecular Structure Analysis

Nirogacestat has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is represented as C₁₉H₃₁F₂N₃O, indicating the presence of fluorine atoms which enhance its pharmacological properties.

Structural Data

  • Molecular Weight: Approximately 359.47 g/mol.
  • Structural Features: The compound contains a tetrahydronaphthalene moiety and an imidazole ring, which are essential for its interaction with gamma-secretase.

The stereochemistry of nirogacestat is also noteworthy, with specific chiral centers that influence its binding affinity and selectivity towards the target enzyme .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of nirogacestat primarily focus on forming amide bonds and introducing fluorine substituents. These reactions are typically carried out under controlled conditions to prevent unwanted side reactions.

Key Reactions

  • Formation of Amide Bonds: This is achieved through coupling reactions between amines and carboxylic acids or their derivatives.
  • Fluorination: The introduction of fluorine atoms is crucial for enhancing the compound's metabolic stability and activity against gamma-secretase.

These reactions require precise control over reaction conditions such as temperature, solvent, and pH to ensure high yields and purity of the final product .

Mechanism of Action

Nirogacestat exerts its therapeutic effects by inhibiting gamma-secretase activity. This enzyme is responsible for cleaving various substrates, including amyloid precursor protein and Notch receptors. By blocking this cleavage, nirogacestat effectively disrupts the Notch signaling pathway, leading to reduced tumor cell proliferation.

Process

  • Binding: Nirogacestat binds to the active site of gamma-secretase.
  • Inhibition: This binding prevents the enzyme from cleaving its substrates, thereby modulating downstream signaling pathways that promote tumor growth.
  • Outcome: The inhibition results in decreased cell survival signals in tumor cells, contributing to tumor regression or stabilization .
Physical and Chemical Properties Analysis

Nirogacestat exhibits several physical and chemical properties relevant to its function as a therapeutic agent:

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility and stability at extreme pH levels.

These properties are critical for formulating effective drug delivery systems that ensure optimal bioavailability in clinical settings .

Applications

Nirogacestat is primarily used in clinical settings for treating desmoid tumors. Its role as a gamma-secretase inhibitor allows it to target specific pathways involved in tumorigenesis.

Scientific Uses

  • Clinical Trials: Extensive phase 3 trials have demonstrated its efficacy in improving progression-free survival rates among patients with desmoid tumors .
  • Research Applications: Beyond desmoid tumors, ongoing research explores potential applications in other cancers associated with dysregulated Notch signaling.

The compound's unique mechanism positions it as a promising candidate for further exploration in oncology .

Properties

CAS Number

865773-15-5

Product Name

Nirogacestat

IUPAC Name

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide

Molecular Formula

C27H41F2N5O

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1

InChI Key

VFCRKLWBYMDAED-REWPJTCUSA-N

SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F

Solubility

Soluble in DMSO

Synonyms

PF-03084014; PF03084014; PF 03084014

Canonical SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.